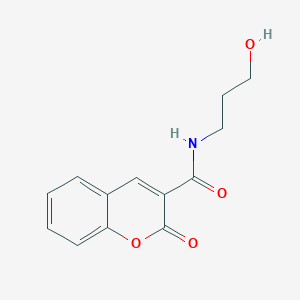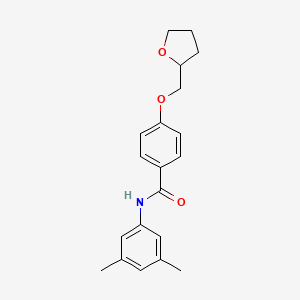![molecular formula C22H14F4N2O3 B4629977 3-(2-fluorobenzyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B4629977.png)
3-(2-fluorobenzyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-imidazolidinedione
説明
Synthesis Analysis The synthesis of imidazolidinedione derivatives involves complex organic synthesis techniques, including the condensation of various benzyl and benzylidene compounds. For example, the synthesis of related compounds has been reported through methods like the Friedel–Crafts benzylation, which involves the reaction of furfuryl methyl ketone with 4-fluorobenzyl chloride in the presence of ZnCl2 for synthesizing key intermediates (Izumi, Kabaki, Uenaka, & Shimizu, 2007).
Molecular Structure Analysis The structure of imidazolidinedione derivatives typically features coplanar rings and various dihedral angles between these planes, indicating complex molecular geometries. Studies have shown the importance of dihedral angles in determining the crystal packing and hydrogen bonding patterns within the crystal structure (Simone et al., 1995).
Chemical Reactions and Properties Imidazolidinedione derivatives undergo a range of chemical reactions, including acylation, bromination, nitration, and sulfonation, highlighting their reactive nature and versatility as synthetic intermediates. The electrophilic substitution reactions are crucial for modifying the chemical properties of these compounds for various applications (Vlasova, Aleksandrov, & El’chaninov, 2010).
Physical Properties Analysis The physical properties of imidazolidinedione derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. The planarity of the imidazolidinedione ring and its conjugation with benzylidene groups affect the compound's stability and reactivity. The crystalline structure is often stabilized by hydrogen bonds and π-π stacking interactions (Banu et al., 2014).
Chemical Properties Analysis The chemical properties of imidazolidinedione derivatives include their ability to form complexes with metals, undergo nucleophilic addition reactions, and exhibit biological activities. The presence of electronegative substituents, like fluorine, influences their electronic properties and reactivity (Wessels, Schwan, & Pong, 1980).
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds demonstrate the importance of fluorinated benzyl components in achieving specific molecular architectures. For example, studies have detailed the preparation and structural elucidation of fluorobenzyl-imidazolines and their derivatives, highlighting techniques such as microwave irradiation for efficient synthesis and X-ray crystallography for structure determination (Penthala, Reddy, & Crooks, 2011), (Simone et al., 1995).
Potential Biological Activities
- Certain imidazolidinedione derivatives have been synthesized and evaluated for their anticancer properties, demonstrating the potential of these compounds in medicinal chemistry and drug design. For instance, N-benzyl aplysinopsin analogs have shown cytotoxicity against various human tumor cell lines, suggesting that structural modifications can significantly influence biological activity (Penthala, Reddy, & Crooks, 2011).
Catalysis and Organic Transformations
- Research into the catalytic applications of related compounds includes the development of ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands for efficient C-N bond formation. These studies contribute to the field of sustainable catalysis by offering novel methodologies for bond-forming reactions under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).
Materials Science and Non-linear Optical Materials
- The synthesis and characterization of fluorinated compounds have been explored for their potential in non-linear optical (NLO) applications. Such studies emphasize the role of fluorinated groups in modulating electronic properties and enhancing the material's suitability for NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).
特性
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F4N2O3/c23-17-7-2-1-4-14(17)12-28-20(29)18(27-21(28)30)11-16-8-9-19(31-16)13-5-3-6-15(10-13)22(24,25)26/h1-11H,12H2,(H,27,30)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHYVKIEMDUQDD-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(2-fluorobenzyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B4629897.png)
![2-{4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4629904.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4629916.png)


![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)
![methyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629951.png)
![1-(3,4-dichlorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine](/img/structure/B4629966.png)

![3-[(4-methylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629982.png)


![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)
![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)